![molecular formula C10H12BrNO2 B3176440 Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate CAS No. 99359-33-8](/img/structure/B3176440.png)
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Overview
Description
“Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate” is a chemical compound. The molecule contains a total of 40 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 nitrile(s) (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” involves several steps . Another method involves the synthesis of “2-(4-bromomethyl phenyl) propionic acid” through a series of reactions including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis
The molecular structure of “Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate” includes a total of 40 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 nitrile(s) (aromatic) .Physical And Chemical Properties Analysis
“Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate” has a molecular weight of 358.23 . The physical form is solid and it should be stored in a sealed, dry environment at 2-8°C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 298.6±20.0 °C at 760 mmHg, and a flash point of 134.4±21.8 °C .Scientific Research Applications
For more information, you can refer to the Sigma-Aldrich page on this compound . Additionally, related compounds like Methyl 3-(4-bromophenyl)propionate (CAS: 75567-84-9) and the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione are also relevant in scientific research . 🧪🔬
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is a derivative of phenylacetic acid containing a bromine atom in the para position It’s known that bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds.
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWYXOBDKUWXCE-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.